β-Glucane

Vue d'ensemble

Description

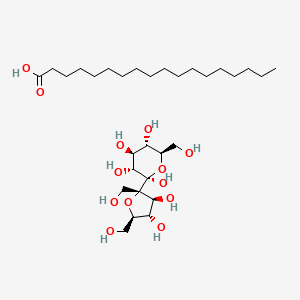

Beta-glucans are a group of β-D-glucose polysaccharides naturally occurring in the cell walls of cereals, bacteria, and fungi . They form a linear backbone with 1–3 β-glycosidic bonds but vary with respect to molecular mass, solubility, viscosity, branching structure, and gelation properties . They are known for their ability to alter functional characteristics such as viscosity, rheology, texture, and sensory properties of food products .

Synthesis Analysis

Beta-glucans are polymers containing β-glycosidic linkages that occur as degradation products of yeast and cereal cell walls . Current quantification methods are based on various chemical and physical properties of these polymers . Significant results concerning filtration, particularly the gel content, were assayed using fluorometric methods .Molecular Structure Analysis

Beta-glucans are composed of glucose molecules linked together in a linear or branched fashion . The specific arrangement of these glucose units determines the structure and properties of beta-glucans . The most common type of beta-glucan found in nature is the (1→3)-β-glycosidic linkage, where glucose units are connected by a β-1,3-glycosidic bond .Chemical Reactions Analysis

Beta-glucans are known to have a technological influence on the filter performance time because of their functional properties as viscous, gel-forming hydrocolloids . They affect both kieselguhr and membrane filtration, but the molecular fractions involved and their physical properties differ .Physical and Chemical Properties Analysis

The functional properties of beta-glucans are directly linked to their origin/source, molecular weight, and structural features . The molecular weight and structural/conformational features are in turn influenced by the method of extraction and modification of the beta-glucan .Applications De Recherche Scientifique

Source de fibres alimentaires et amélioration nutritionnelle

Le β-Glucane est reconnu pour son rôle de fibre alimentaire soluble. On le trouve dans les céréales comme l'avoine et l'orge, ce qui contribue à la valeur nutritionnelle de ces aliments. La consommation de this compound dans le cadre d'une alimentation quotidienne peut contribuer à prévenir les problèmes de santé liés à sa teneur en fibres .

Modulation du système immunitaire

Ce composé a montré qu'il améliorait l'activité des cellules immunitaires telles que les macrophages, les cellules tueuses naturelles et les neutrophiles. La capacité du this compound à stimuler le système immunitaire en fait un composant précieux dans le développement d'aliments fonctionnels et de suppléments visant à renforcer l'immunité .

Gestion du sucre sanguin et du cholestérol

La recherche indique que le this compound peut aider à gérer le diabète en contrôlant la glycémie. Une méta-analyse a révélé que la consommation à long terme d'un supplément de this compound d'avoine améliorait le contrôle métabolique chez les personnes atteintes de diabète de type 2 . En outre, il a été associé à la régulation du cholestérol, ce qui peut contribuer à la santé cardiovasculaire .

Propriétés antitumorales et anti-inflammatoires

Le this compound présente des activités antitumorales et anti-inflammatoires. Son rôle dans la thérapie anticancéreuse est à l'étude, notamment en ce qui concerne son aptitude à renforcer l'efficacité des agents antitumoraux. Ses propriétés anti-inflammatoires en font également un candidat potentiel pour le traitement des maladies inflammatoires .

Applications cosmétiques et pharmaceutiques

En raison de ses caractéristiques structurelles, le this compound est utilisé dans l'industrie cosmétique comme hydratant pour la peau et en pharmacie pour ses bienfaits potentiels pour la santé. Les processus d'extraction et de purification sont adaptés pour produire du this compound de haute qualité adapté à ces industries .

Santé intestinale et régulation du microbiote

Le this compound joue un rôle dans la santé gastro-intestinale et la régulation du microbiote intestinal. Il est à l'étude pour son potentiel à améliorer la santé intestinale et à prévenir les troubles digestifs. La modulation du microbiote intestinal peut avoir un impact plus large sur la santé générale, étant donné le rôle de l'intestin dans le système immunitaire .

Mécanisme D'action

Target of Action

Beta-Glucan, a heterogeneous group of glucose polymers, initiates immune responses via immune cells, which become activated by the binding of the polymer to specific receptors . The primary targets of Beta-Glucan are immune cells such as macrophages, natural killer cells, and neutrophils . These cells play a crucial role in the immune system, providing the first line of defense against pathogens .

Mode of Action

Beta-Glucan interacts with its targets by binding to different receptors on leukocytes, leading to the stimulation of immune responses . This interaction results in the release of cytokines and chemokines . These signaling proteins eventually stimulate the immunocompetent cells for killing pathogens by phagocytosis, oxidative burst, and cytotoxic killing activities . They also procreate immunological memories and specific antibodies through activation of T and B lymphocytes .

Biochemical Pathways

The biochemical pathways affected by Beta-Glucan are predominantly related to immune responses. Beta-Glucan is a key pathogen-associated molecular pattern (PAMP) that is detected upon fungal infection to trigger the host’s immune responses .

Result of Action

The molecular and cellular effects of Beta-Glucan’s action are primarily related to immune modulation. Beta-Glucan stimulates immune responses, including bactericidal activity, cytokine productivity, and survival fit ability at cellular levels . It enhances the immune profile, providing more competent immune responses for treating diseases .

Action Environment

The action of Beta-Glucan can be influenced by environmental factors. For instance, in aquaculture, Beta-Glucan has been proven as a potent immunostimulant for improving the immunity of cultured fish against disease and stress . It exerts a positive impact on fish and aquatic organisms’ immunity, enhancing their disease resistance by increasing functional and decreasing deleterious responses .

Safety and Hazards

Taking larger amounts of beta-glucans as medicine is possibly safe for up to 8-12 weeks . There have been no reported side effects from taking beta-glucans by mouth . When applied to the skin, beta-glucans are possibly safe when used for a short time period . They can cause skin rash in some people .

Orientations Futures

Propriétés

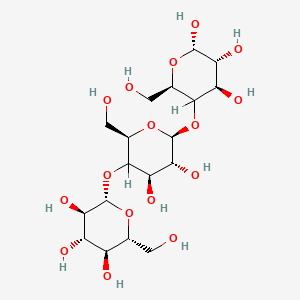

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14?,15?,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-URKRLVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-22-9, 55965-23-6 | |

| Record name | beta-Glucan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-Glucan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Beta-Glucane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.